Biochemical ATR Kinase Inhibition IC50 of 86 nM Distinguishes This Compound from the Weakly Active Early Probe NU6027
In a recombinant FLAG-tagged full-length ATR biochemical assay, 4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine inhibited ATR with an IC50 of 86 nM [1]. By comparison, the early ATR probe NU6027 displayed a much weaker cellular ATR IC50 of 6.7 µM (6700 nM) in MCF7 breast cancer cells [2]. This represents a 78-fold differential in potency, underscoring that the morpholinosulfonyl-substituted compound is a materially more potent ATR ligand than one of the earliest pyrimidine-based ATR probes.
| Evidence Dimension | ATR biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 86 nM |
| Comparator Or Baseline | NU6027: cellular ATR IC50 = 6.7 µM (6700 nM) |
| Quantified Difference | ~78-fold more potent than NU6027 |
| Conditions | Target compound: recombinant FLAG-tagged full-length human ATR biochemical assay. Comparator: endogenous cellular ATR activity assay in MCF7 cells. |
Why This Matters
Procurement of this compound provides a defined, sub-100 nM ATR biochemical inhibitor suitable for target-engagement studies, an option not afforded by weaker early-generation probes.
- [1] BindingDB. BDBM50407343 (CHEMBL412806). Affinity Data: IC50 86 nM—Inhibition of human recombinant FLAG-tagged full length ATR. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50407343 View Source
- [2] Peasland A et al. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines. British Journal of Cancer. 2011;105(3):372-381. doi:10.1038/bjc.2011.243. https://pmc.ncbi.nlm.nih.gov/articles/PMC3172902/ View Source
